molecular formula C16H16ClN5O3 B2410616 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide CAS No. 1021031-15-1

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide

Cat. No. B2410616
CAS RN: 1021031-15-1
M. Wt: 361.79
InChI Key: WLVILGMZSHSJCN-UHFFFAOYSA-N
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Description

“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . These compounds are known for their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine core, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . It also contains a 2-chlorophenyl group and a 2-methoxyacetamide group attached to the core structure.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is relevant in the synthesis of various heterocyclic compounds. For instance, in the study of pyridazine derivatives, similar compounds are utilized for synthesizing different heterocycles, demonstrating the versatility of these compounds in creating diverse chemical structures with potential pharmaceutical applications (Deeb, Hassaneen, & Kotb, 2005).

Antiproliferative Activity

Compounds with a similar structure have been shown to have antiproliferative activity, particularly in inhibiting the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and therapy (Ilić et al., 2011).

Herbicidal Activity

Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, which are structurally similar, revealed significant herbicidal activity. This indicates potential agricultural applications, particularly in weed control (Moran, 2003).

Structure and Properties Analysis

Studies also focus on understanding the structure, properties, and interactions of such compounds. For example, a research paper detailed the synthesis, structure analysis, and energy frameworks of a compound closely related to N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide, providing insights into its chemical behavior and potential applications (Sallam et al., 2021).

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis process, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential pharmacological applications could be explored .

Mechanism of Action

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral and antimicrobial activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of cyclo-oxygenase and 5-lipoxygenase pathways

Pharmacokinetics

Similar compounds have exhibited cytotoxicity at certain concentrations , suggesting that they are absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown promising antiviral and antimicrobial activities , suggesting that this compound may also have similar effects

properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3/c1-24-10-14(23)18-8-9-25-15-7-6-13-19-20-16(22(13)21-15)11-4-2-3-5-12(11)17/h2-7H,8-10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVILGMZSHSJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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